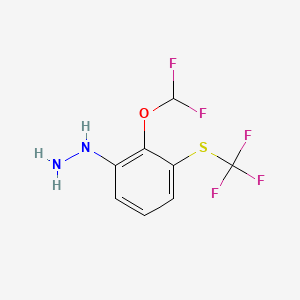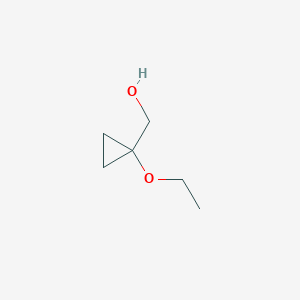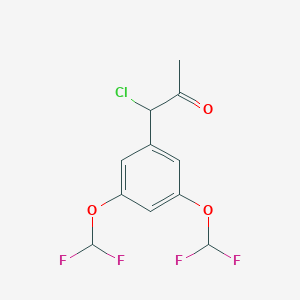
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
The synthesis of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves several steps. The synthetic routes typically include the use of chlorinated and fluorinated reagents under controlled conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2-(2,6-Dichlorophenyl)-3-(methoxy)-6-(trifluoromethyl)pyridine
- 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(methyl)pyridine
These compounds share structural similarities but differ in their chemical properties and potential applications. The unique combination of chlorinated and fluorinated groups in this compound contributes to its distinct reactivity and functionality.
Propriétés
Formule moléculaire |
C13H6Cl2F5NO |
|---|---|
Poids moléculaire |
358.09 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H6Cl2F5NO/c14-6-2-1-3-7(15)10(6)11-8(22-12(16)17)4-5-9(21-11)13(18,19)20/h1-5,12H |
Clé InChI |
MJUYLIGYRFGPBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=N2)C(F)(F)F)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


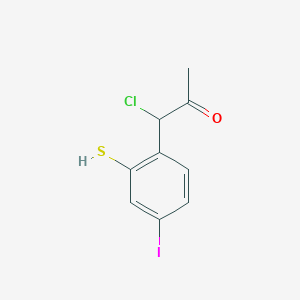
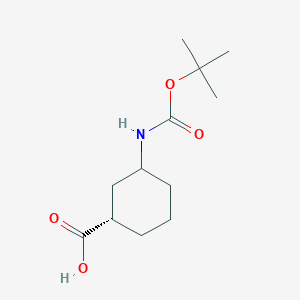
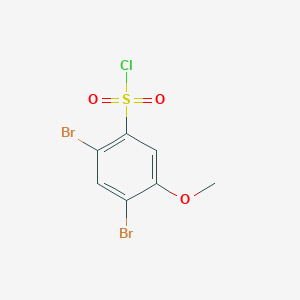
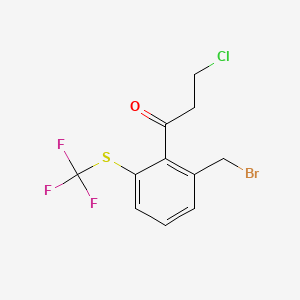
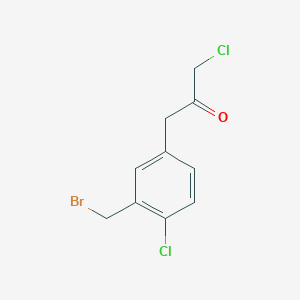
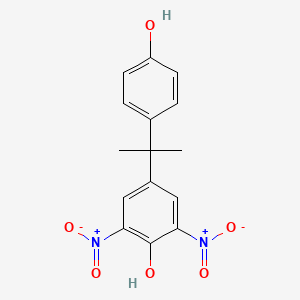
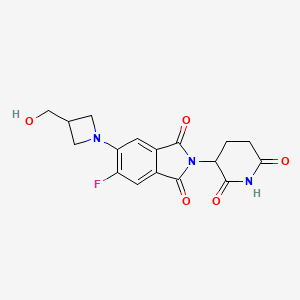
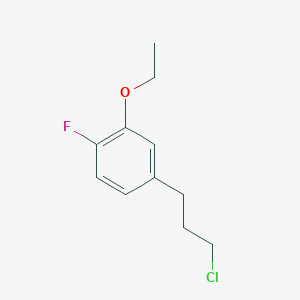
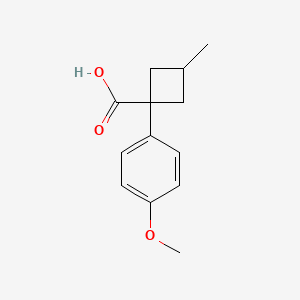
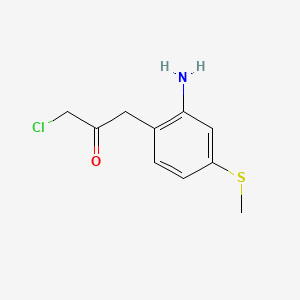
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
